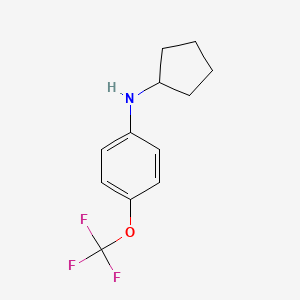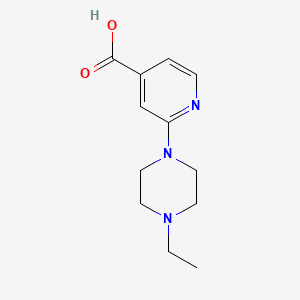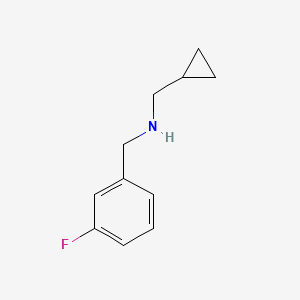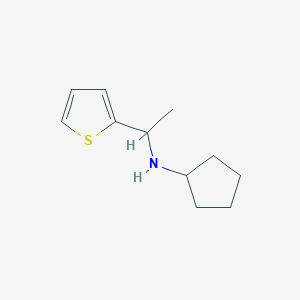
N-cyclopentyl-4-(trifluoromethoxy)aniline
Vue d'ensemble
Description
“N-cyclopentyl-4-(trifluoromethoxy)aniline” is a chemical compound with the molecular formula C12H14F3NO and a molecular weight of 245.24 . It is used in the synthesis of various compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopentyl group attached to an aniline group, which is further substituted with a trifluoromethoxy group .Applications De Recherche Scientifique
Metalation of Trifluoromethoxy Substituted Anilines
Trifluoromethoxy-substituted anilines, like N-cyclopentyl-4-(trifluoromethoxy)aniline, can undergo hydrogen/lithium permutation (metalation) with site selectivity depending on the N-protective group. This process is key in structural elaboration of such compounds, leading to products with potential applications in various fields including material science and pharmaceuticals (Leroux, Castagnetti, & Schlosser, 2003).
Liquid Crystals and Mesogenic Properties
4-Trifluoromethoxy derivatives exhibit stable smectic B and A phases in liquid crystals. Their moderately polar nature stabilizes monolayer smectic states and exhibits high orientational order. This research opens pathways for the use of such derivatives in designing advanced liquid crystalline materials (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Conformational Studies in Organometallic Chemistry
The study of η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium revealed significant insights into the conformational aspects of such compounds in solid state and solution, crucial for understanding their reactivity and interaction in organometallic chemistry (Rose-munch et al., 1994).
Synthesis and Structural Analysis of Novel Dendrimers
4-(n-Octyloxy)aniline, a component of this compound, is used in the synthesis of new dendritic melamines. These compounds show potential for self-organizing in solution and self-assembling in the solid state, indicating potential applications in nanotechnology and material science (Morar et al., 2018).
Synthesis of Agrochemical Intermediates
This compound derivatives are used in the synthesis of agrochemical intermediates, illustrating their importance in agricultural chemistry (Ding, 2011).
Electrosynthesis and Medicinal Chemistry
The electrochemical synthesis involving anilines like this compound leads to the formation of structures with medicinal relevance, indicating its significance in developing sustainable pharmaceutical synthesis methods (Gieshoff et al., 2017).
Safety and Hazards
The safety data sheet for 4-(Trifluoromethoxy)aniline, a related compound, indicates that it is a combustible liquid, toxic if swallowed, fatal in contact with skin, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .
Orientations Futures
While specific future directions for “N-cyclopentyl-4-(trifluoromethoxy)aniline” are not mentioned in the search results, there is a growing interest in the development of fluorinated compounds for medicinal applications . The trifluoromethoxy group, in particular, is finding increased utility as a substituent in bioactives .
Propriétés
IUPAC Name |
N-cyclopentyl-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)17-11-7-5-10(6-8-11)16-9-3-1-2-4-9/h5-9,16H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXSMKNNQSYPSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074181.png)
![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074187.png)
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3074192.png)
![5-[(Butylamino)methyl]-2-methoxyphenol](/img/structure/B3074200.png)
![[(3-Fluorophenyl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B3074211.png)
![2-{[(3-Fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3074217.png)

![Methyl 4-[(pentylamino)methyl]benzoate](/img/structure/B3074227.png)
![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074238.png)
![2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074239.png)
![2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3074250.png)
